2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one
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Overview
Description
2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused quinoline and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions followed by cyclization . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The iodomethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and furan derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as biological probes and enzyme inhibitors.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one and its derivatives involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
3H-imidazo[4,5-c]quinolin-4(5H)-ones: These compounds are potent inhibitors of dipeptidyl peptidase IV and have been studied for their therapeutic potential.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds have similar structural features and are used in the synthesis of various heterocyclic compounds.
Uniqueness
2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is unique due to its fused ring system and the presence of an iodomethyl group, which provides opportunities for further functionalization and derivatization. This makes it a valuable compound for the development of new chemical entities with diverse applications.
Properties
CAS No. |
918785-29-2 |
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Molecular Formula |
C14H14INO2 |
Molecular Weight |
355.17 g/mol |
IUPAC Name |
2-(iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C14H14INO2/c1-8-11(7-15)18-13-12(8)9-5-3-4-6-10(9)16(2)14(13)17/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
REZXMJBDYUVVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C1C3=CC=CC=C3N(C2=O)C)CI |
Origin of Product |
United States |
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